molecular formula C12H19ClFN5 B12221480 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12221480
M. Wt: 287.76 g/mol
InChI Key: FVADYMSSSIYQJI-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a unique substitution pattern. Its structure includes:

  • A 1-(2-fluoroethyl) group at position 1 of the pyrazole ring.
  • A 3-methyl substituent at position 2.
  • An N-[(1,5-dimethylpyrazol-4-yl)methyl] side chain at position 3.
  • A hydrochloride salt counterion.

The hydrochloride salt form likely enhances solubility and stability, a common strategy for amine-containing pharmaceuticals .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-12(8-18(16-9)5-4-13)14-6-11-7-15-17(3)10(11)2;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

FVADYMSSSIYQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2C)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent such as poly(bromomethyl) using a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride serves as a critical precursor for synthesizing more complex heterocyclic compounds. Its pyrazole ring structure allows for various modifications through:

  • Oxidation : Introducing functional groups such as hydroxyl or carbonyl.
  • Reduction : Modifying the pyrazole or other rings.
  • Substitution : Facilitating nucleophilic or electrophilic substitutions to create derivatives with diverse functionalities.

These reactions can lead to the development of novel materials with specific properties for industrial applications.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Antiparasitic Activity : Research indicates potential effectiveness against parasites, making it a candidate for antiparasitic drug development.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties:

  • Pharmaceutical Intermediate : It is utilized in the synthesis of new drugs targeting specific diseases.
    • For instance, related compounds have shown promise in treating conditions like anxiety and depression without significant side effects typically associated with traditional pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study conducted on related pyrazole compounds demonstrated their efficacy against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than conventional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Antiparasitic Research

Research evaluating the antiparasitic effects of this compound showed promising results against Plasmodium species. The compound's mechanism involved disrupting the metabolic pathways of the parasites, leading to cell death.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Substituent Variations

The target compound’s structural uniqueness lies in its 2-fluoroethyl group, which distinguishes it from analogs with ethyl, aryl, or chloro substituents. Key comparisons include:

Table 1: Substituent Comparison
Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Salt Form
Target Compound 2-Fluoroethyl Methyl N-[(1,5-dimethylpyrazol-4-yl)methyl] Hydrochloride
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine Ethyl Methyl N-[(1,5-dimethylpyrazol-4-yl)methyl] Hydrochloride
4-Chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazol-3-amine Chloro - N-[(1,5-dimethylpyrazol-4-yl)methyl] Free base
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl Methyl 4-Carboxamide (aryl-substituted) Free base

Key Observations :

  • Chloro substituents (e.g., in ) introduce steric bulk and electron-withdrawing effects, which could alter reactivity or binding interactions.

Physical and Spectroscopic Properties

Data from analogous compounds provide insights into expected properties:

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound Not reported Not reported Anticipated signals: ~2.6 ppm (methyl), ~4.5 ppm (fluoroethyl) -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 8.12 (s, 1H), 2.66 (s, 3H), 7.61–7.43 (m, 10H)
4-Chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazol-3-amine Not reported Not reported Likely δ ~2.4 ppm (methyl), ~7.0–7.5 ppm (aromatic protons)

Key Observations :

  • Melting points for pyrazole derivatives vary widely (123–183°C in ), influenced by substituent polarity and crystallinity. The target compound’s hydrochloride salt may exhibit higher melting points due to ionic interactions.
  • ¹H NMR signals for methyl groups in pyrazole derivatives typically appear at δ 2.4–2.7 ppm, consistent across analogs .

Functional Implications of Substituents

  • Fluoroethyl vs.
  • Hydrochloride Salt : Enhances aqueous solubility relative to free bases, critical for bioavailability .
  • Chloro vs. Fluoro : Chloro substituents (e.g., in ) may confer greater steric hindrance but lower electronegativity than fluorine.

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C12H19ClFN5
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 1856088-63-5

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with various electrophilic agents. For this specific compound, the synthesis pathway may involve the introduction of the 2-fluoroethyl group followed by methylation at the pyrazole ring. The detailed reaction mechanisms can be explored in literature focusing on similar pyrazole compounds .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives against various viruses, including HIV and herpes simplex virus (HSV). For instance, a series of pyrazole compounds were evaluated for their ability to inhibit HIV replication, showing promising results in cell culture assays with significant dose-dependent activity .

CompoundInhibition (%)Toxicity (%)
A.20639.0
A.216511.0
A.1<307.0

The data indicates that compounds with specific substituents (like benzyloxy) exhibit enhanced antiviral activity compared to simpler structures .

Antibacterial Activity

The compound has also been tested for antibacterial properties. In vitro evaluations showed that it possesses significant inhibitory effects against several pathogenic bacteria, outperforming standard antibiotics like ciprofloxacin and tetracycline in terms of minimum inhibitory concentration (MIC) .

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Streptococcus pneumoniae4

These findings suggest a broad-spectrum antibacterial action, which may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

In a study involving cancer cell lines such as RAW264.7, the compound demonstrated excellent activity in inhibiting nitric oxide (NO) secretion, which is often associated with tumor progression . The mechanism appears to involve modulation of inflammatory pathways that are crucial for cancer cell survival.

The biological activity of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine; hydrochloride is thought to be mediated through several mechanisms:

  • Interference with Viral Replication : The compound may inhibit viral enzymes or block viral entry into host cells.
  • Bacterial Cell Disruption : It likely affects bacterial cell wall integrity or metabolic pathways essential for bacterial growth.
  • Modulation of Signaling Pathways : By influencing NO production and inflammatory cytokines, it can alter tumor microenvironments favorably.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • A clinical trial involving pyrazole-based compounds indicated a significant reduction in viral load among HIV patients treated with these derivatives.
  • Laboratory studies on bacterial cultures revealed that pyrazole derivatives could serve as lead compounds for developing new antibiotics against resistant strains.

Q & A

Basic: What are the key synthetic pathways for preparing this compound, and how can purity be ensured?

The synthesis typically involves alkylation reactions of substituted pyrazole precursors. A common approach includes:

  • Step 1 : Reacting 1,5-dimethylpyrazole derivatives with alkylating agents (e.g., 2-fluoroethyl halides) in aprotic solvents like THF or DMF, using bases such as Cs₂CO₃ or K₂CO₃ to deprotonate reactive sites .
  • Step 2 : Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical Note : Copper(I) bromide (CuBr) may act as a catalyst in cross-coupling steps to enhance regioselectivity .

Basic: Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and proton environments (e.g., distinguishing methyl and fluoroethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 215 [M+H]+^+ in related pyrazole derivatives) .
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally analogous compounds like N-(1,5-dimethylpyrazol-4-yl)acetamide derivatives .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions?

  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design revealed that reaction time and base concentration significantly impact yield in pyrazole alkylation .
  • Response Surface Methodology (RSM) : Optimizes interactions between parameters. In one study, RSM increased yields of similar pyrazole derivatives from 17.9% to >40% by tuning Cs₂CO₃ equivalents and solvent polarity .

Advanced: What computational methods elucidate reaction mechanisms or binding interactions?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map transition states and energetics of alkylation steps. ICReDD’s workflow combines DFT with experimental data to predict optimal pathways .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes), leveraging the compound’s pyrazole rings for π-π stacking or hydrogen bonding .

Advanced: How to resolve contradictions in reported biological activity data?

  • Case Study : If enzymatic assays show conflicting inhibition values:
    • Variable Control : Standardize assay conditions (pH, temperature) and validate enzyme batch consistency.
    • Structural Probes : Use analogs (e.g., replacing the fluoroethyl group with chloroethyl) to isolate electronic vs. steric effects .
    • Meta-Analysis : Cross-reference with structurally related inhibitors (e.g., O-1302 derivatives) to identify scaffold-specific trends .

Advanced: What strategies mitigate byproduct formation during synthesis?

  • Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., unreacted halides or dimerized products) .
  • Kinetic Control : Lower reaction temperatures (e.g., 35°C vs. 60°C) reduce side reactions in copper-catalyzed steps .
  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) to prevent unwanted substitutions .

Table 1: Key Physicochemical Properties (Analog Compounds)

PropertyExample DataSource
Melting Point104–107°C (N-cyclopropylpyrazole)
Solubility (Water)~5 mg/mL (pyrazole HCl salts)
LogP (Predicted)2.1 ± 0.3 (indicative of moderate lipophilicity)

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